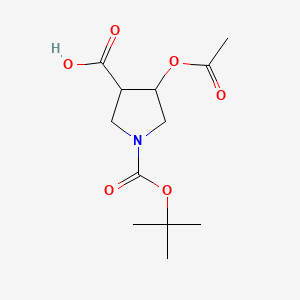

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring three critical substituents:

- 1-(tert-Butoxycarbonyl) (Boc): A protecting group for amines, stable under basic conditions but cleaved by strong acids.

- 4-Acetoxy (OAc): An ester group that may act as a leaving group or influence solubility and hydrolysis kinetics.

- 3-Carboxylic Acid (COOH): Enables further functionalization via amide or ester bond formation.

This compound is significant in peptide synthesis and prodrug design due to its dual functional groups (Boc and COOH) and the labile acetoxy moiety. Its pyrrolidine core provides conformational rigidity, making it valuable in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

4-acetyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-7(14)18-9-6-13(5-8(9)10(15)16)11(17)19-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQXZMNJROMWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Shotten-Baumann Acylation

The Shotten-Baumann reaction employs di-tert-butyl dicarbonate (Boc₂O) under biphasic conditions (dioxane–H₂O, NaHCO₃, 0°C to room temperature). For example, 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid was synthesized in 84% yield using this method. Adapting this to pyrrolidine-3-carboxylic acid would require analogous conditions. The Boc group selectively protects the secondary amine, leaving the carboxylic acid and hydroxyl groups (if present) available for further modification.

Anhydrous Boc Protection

In anhydrous dichloromethane (DCM), Boc₂O reacts with pyrrolidine-3-carboxylic acid in the presence of triethylamine (TEA). This method, used for synthesizing 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, avoids side reactions with water-sensitive intermediates. Yields typically exceed 80% after column chromatography (silica gel, ethyl acetate/hexane).

Introduction of the Acetoxy Group at C4

Oxidation-Hydroxylation Followed by Acetylation

A two-step process involves:

-

Oxidation to 4-Hydroxypyrrolidine : Lead tetraacetate (Pb(OAc)₄) in benzene oxidizes the C4 position, forming 4-hydroxypyrrolidine-1-(tert-butoxycarbonyl)-3-carboxylic acid. After decomposition of excess oxidant with saturated NaCl, the hydroxyl intermediate is isolated in 66–88% yield.

-

Acetylation : The hydroxyl group is acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or DMAP). For example, 2-hydroxy derivatives were converted to acetoxy analogs with >90% efficiency in related systems.

Direct Acetoxylation via Activated Esters

Activated esters of pyrrolidine-3-carboxylic acid (e.g., phenyl or trichloroethyl esters) undergo meta-chloroperbenzoic acid (m-CPBA) oxidation in dioxane–aqueous NaHCO₃/Na₂CO₃. This method directly introduces the acetoxy group at C4 without isolating the hydroxyl intermediate. For instance, 2,2,2-trichloroethyl 2-hydroxypyrrolidine-1-carboxylate was oxidized and acetylated in one pot, yielding 72% of the acetoxy product.

Alternative Pathways via Phosphorylation and Decarboxylation

Phosphoryl Intermediate Formation

Treatment of 4-hydroxypyrrolidine derivatives with trialkyl phosphites and Lewis acids (e.g., TMSOTf) generates phosphorylated intermediates. Subsequent hydrolysis or transesterification replaces the phosphoryl group with acetate. This method, though less common, offers regioselective control but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Mechanistic Considerations and Optimization

-

Boc Protection : The choice between aqueous (Shotten-Baumann) and anhydrous (DCM/TEA) conditions depends on the stability of the carboxylic acid group. Anhydrous methods minimize hydrolysis but require rigorous drying.

-

Oxidation : Pb(OAc)₄ offers high regioselectivity for C4 oxidation but poses toxicity concerns. m-CPBA is a safer alternative, though it requires activated esters for efficacy.

-

Acetylation : DMAP-catalyzed acetylation in DCM achieves near-quantitative yields, whereas pyridine may require longer reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

4-Acetoxy-1-(tert-butoxycarbon

Biological Activity

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1210863-93-6, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 273.29 g/mol. Its structure features a pyrrolidine ring with various functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 1210863-93-6 |

| IUPAC Name | 4-acetyloxy-1-tert-butoxycarbonylpyrrolidine-3-carboxylic acid |

| PubChem CID | 45925717 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds can inhibit the growth of certain bacteria, including Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

- Enzyme Inhibition : Compounds similar to this compound have been shown to act as inhibitors for various enzymes, potentially affecting metabolic processes in target organisms.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several pyrrolidine derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition Analysis

Another research effort focused on the enzyme inhibition capabilities of pyrrolidine derivatives. The study highlighted that certain structural modifications could enhance binding affinity to target enzymes, leading to higher inhibition rates. For instance, compounds with bulky groups like tert-butoxycarbonyl showed improved interaction profiles with serine proteases .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related analogs:

*Note: Molecular formula and weight for the target compound are estimated based on structural analysis.

Key Analysis

Substituent Effects on Reactivity and Stability

- Acetoxy (OAc) vs. Methoxy (OMe) : The acetoxy group in the target compound is more hydrolytically labile than the methoxy group in ’s analog, making it suitable for prodrug applications .

- Azido (N₃) vs. Bromophenyl (BrPh) : The azido group () enables click chemistry, while the bromophenyl group () facilitates cross-coupling reactions, highlighting divergent synthetic utilities .

- Phenyl (Ph) vs. Acetoxy (OAc) : The phenyl group in ’s piperidine derivative enhances hydrophobicity, favoring blood-brain barrier penetration in CNS drugs .

Ring Size and Conformation

- Piperidine (6-membered) vs.

Functional Group Compatibility

- Boc Protection : All compounds utilize Boc for amine protection, but its stability varies with substituents. For example, the electron-withdrawing bromophenyl group () may accelerate Boc deprotection under acidic conditions .

- Carboxylic Acid (COOH) : Common to all compounds, enabling conjugation to amines or alcohols. The stereochemistry (e.g., (3S,4R) in ) is critical for chiral drug synthesis .

Q & A

Q. What are the recommended safety precautions for handling 4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in laboratory settings?

- Methodological Answer: Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid incompatible materials (e.g., strong oxidizing agents) and ensure proper ventilation. Store in a cool, dry place (< -20°C recommended for similar compounds) to maintain stability. Refer to Safety Data Sheets (SDS) for specific hazard classifications and disposal protocols .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer: Employ a combination of ¹H NMR (to resolve acetoxy and tert-butoxycarbonyl proton environments) and ¹³C NMR (to confirm carbonyl and quaternary carbons). IR spectroscopy can validate ester (C=O, ~1740 cm⁻¹) and carboxylic acid (broad O-H, ~2500–3000 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., calculated for C₁₆H₂₅NO₆: 327.1684 g/mol). Cross-reference with analogs like (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 144069-70-5) for spectral benchmarking .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

- Methodological Answer:

- Step 1: Protect the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) early in the synthesis to prevent unwanted nucleophilic side reactions.

- Step 2: Use mild acetylating agents (e.g., acetyl chloride with DMAP catalysis) to selectively introduce the acetoxy group at the 4-position.

- Step 3: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates.

- Step 4: Purify via flash chromatography (gradient elution) to isolate the product from byproducts like over-acetylated derivatives. Reference synthetic routes for tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7) for reaction condition parallels .

Q. How can discrepancies in NMR data for stereoisomers of this compound be resolved?

- Methodological Answer:

- Strategy 1: Perform 2D NMR experiments (e.g., COSY, NOESY) to assign stereochemistry. For example, NOE correlations between the 4-acetoxy group and adjacent protons can confirm spatial orientation.

- Strategy 2: Compare experimental data with computational predictions (DFT-based chemical shift calculations).

- Strategy 3: Synthesize and analyze enantiopure analogs (e.g., (3R,4S)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, CAS 955137-86-7) to establish stereochemical benchmarks .

Q. What stability considerations are critical for this compound under varying pH conditions?

- Methodological Answer:

- Acidic Conditions: The Boc group is labile below pH 3, leading to deprotection. Avoid prolonged exposure to HCl or TFA.

- Basic Conditions: The acetoxy ester may hydrolyze at pH > 8, forming the corresponding carboxylic acid. Use buffered solutions (pH 6–7) during aqueous workups.

- Thermal Stability: Decomposition occurs above 150°C; store at -20°C and avoid heating during solvent removal. Stability data for related compounds (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) suggest similar degradation thresholds .

Q. How can racemization be minimized during derivatization of the pyrrolidine core?

- Methodological Answer:

- Approach 1: Use low-temperature reactions (< 0°C) during acylations or substitutions to reduce kinetic resolution.

- Approach 2: Employ chiral catalysts (e.g., Cinchona alkaloids) for enantioselective modifications.

- Approach 3: Monitor optical rotation or chiral HPLC to detect racemization early. Refer to methods for (3R)-3-amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS 1932297-75-0) for stereochemical retention strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer:

- Step 1: Test solubility in graded solvent systems (e.g., DMSO, THF, dichloromethane) under controlled humidity.

- Step 2: Compare with structurally similar compounds (e.g., 1-Boc-3-pyrrolidinone, CAS 101385-93-7), which show moderate solubility in polar aprotic solvents.

- Step 3: Document crystallization conditions (e.g., slow evaporation from ethanol) to reconcile discrepancies. Contradictions may arise from polymorphic forms or residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.